molecular formula C22H21FN2O3S B2781267 (E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 499209-78-8

(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2781267
CAS No.: 499209-78-8
M. Wt: 412.48
InChI Key: GWNVQXHRCSDEKP-RVDMUPIBSA-N
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Description

(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H21FN2O3S and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity

The compound (E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of benzo[b]thiophene that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound typically involves the Knoevenagel condensation reaction, which allows for the formation of the cyanoacrylamido moiety. The presence of the tetrahydrobenzo[b]thiophene scaffold is crucial as it contributes to the compound's biological activity through various mechanisms.

Anticancer Properties

Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer activity. For instance, a study reported that compounds similar to this compound showed promising results against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 1MCF-723.2Apoptosis induction
Compound 2HepG213.5DNA damage
Compound 3HCT-11632.2Cell cycle arrest
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometric analysis indicated a significant increase in early and late apoptotic cells following treatment with the compound. Specifically, an increase in Annexin V positive cells was observed, indicating effective apoptosis induction.
  • Cell Cycle Arrest : The compound also induces cell cycle arrest at the G2/M phase and S phase. This was evidenced by flow cytometry results showing altered cell population distributions compared to untreated controls.
  • DNA Damage : Studies utilizing comet assays revealed significant DNA damage in treated cells, suggesting that the compound may exert its anticancer effects through genotoxic mechanisms.

Case Studies

A notable case study involved testing the compound against a panel of cancer cell lines. The results indicated that compounds with longer alkyl linkers exhibited enhanced anticancer activity due to improved interactions with cellular targets.

Table 2: Summary of Case Study Findings

Study FocusFindings
In vitro testing on MCF-7 and HepG2 cellsSignificant reduction in cell viability with IC50 values lower than standard chemotherapy drugs like doxorubicin
Gene expression analysisDownregulation of key oncogenes such as ESR1 and ERBB2 in treated cells

Properties

IUPAC Name

propan-2-yl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-13(2)28-22(27)19-17-5-3-4-6-18(17)29-21(19)25-20(26)15(12-24)11-14-7-9-16(23)10-8-14/h7-11,13H,3-6H2,1-2H3,(H,25,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNVQXHRCSDEKP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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